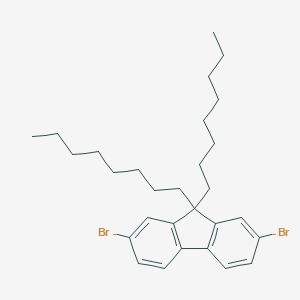
9,9-Dioctyl-2,7-dibromofluorene
Cat. No. B031703
Key on ui cas rn:
198964-46-4
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06861502B1
Procedure details


Dibromofluorene (320 g) prepared previously (as described above) is added to a KOH solution (1-l, 50% w/w) and Aliquat-336 (3 ml) at 85° C. in a 3 l three-necked round bottomed flask equipped with a magnetic stirrer, reflux condenser and dropping funnel. The suspension was heated to 85° C. at which temperature n-octylbromide (500 ml) is added dropwise, to form eventually a two-phase system. Once the addition is complete the reaction is stirred at 85° C. overnight, and then allowed to cool to room temperature. Dichloromethane is then added to the reaction mixture (500 ml).
Name
Dibromofluorene
Quantity
320 g
Type
reactant
Reaction Step One


Name
Aliquat-336
Quantity
3 mL
Type
reactant
Reaction Step Two


[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=CC2C3C(=CC=CC=3)C[C:4]=2[C:3]=1Br.[OH-].[K+].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([C:27]([NH3+])([C:37]([CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])=O)[C:28]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=O)=O.[Cl-].C([Br:56])CCCCCCC>ClCCl>[Br:56][C:20]1[CH:21]=[CH:22][C:23]2[C:24]3[C:25](=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3)[C:27]([CH2:37][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])([CH2:28][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[C:18]=2[CH:19]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
Dibromofluorene
|
|
Quantity
|
320 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=2CC3=CC=CC=C3C2C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
Aliquat-336
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCC(=O)C(C(=O)CCCCCCC)(C(=O)CCCCCCC)[NH3+].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)Br
|
Step Four
[Compound]
|
Name
|
mixture
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 85° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form eventually a two-phase system
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
